Cas no 1361576-75-1 (4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl)

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl structure
1361576-75-1 structure
商品名:4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl
CAS番号:1361576-75-1
MF:C14H7BrCl3F3
メガワット:418.463590860367
CID:4993086

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H7BrCl3F3/c15-6-8-2-1-7(3-11(8)14(19,20)21)10-4-9(16)5-12(17)13(10)18/h1-5H,6H2
    • InChIKey: ANKQXJNOWABGBT-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(C2C=C(C=C(C=2Cl)Cl)Cl)=CC=1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 353
  • 疎水性パラメータ計算基準値(XlogP): 6.9
  • トポロジー分子極性表面積: 0

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011008671-250mg
4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl
1361576-75-1 97%
250mg
494.40 USD 2021-07-05
Alichem
A011008671-500mg
4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl
1361576-75-1 97%
500mg
847.60 USD 2021-07-05
Alichem
A011008671-1g
4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl
1361576-75-1 97%
1g
1,460.20 USD 2021-07-05

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl 関連文献

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenylに関する追加情報

Comprehensive Analysis of 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl (CAS 1361576-75-1)

4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl (CAS 1361576-75-1) is a highly specialized halogenated biphenyl derivative that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique combination of bromomethyl, trichloro, and trifluoromethyl functional groups, making it a valuable intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, organic electronics, and catalysis.

The molecular structure of 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl exhibits remarkable stability due to the presence of multiple halogen atoms. This stability, combined with its electron-withdrawing properties, makes it an excellent candidate for use in cross-coupling reactions, which are fundamental to modern organic synthesis. Recent studies have explored its role in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most widely used reactions in medicinal chemistry.

In the context of current research trends, 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl has been investigated for its potential in developing COVID-19 therapeutics. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates, a critical factor in antiviral drug design. Additionally, the compound's lipophilicity, imparted by the halogen substituents, may improve blood-brain barrier penetration, making it relevant for neurological disorder treatments.

The synthesis of 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl typically involves palladium-catalyzed cross-coupling of appropriate aryl halides, followed by selective bromination. This process highlights the growing importance of transition metal catalysis in producing complex organic molecules. The compound's purity is crucial for research applications, and advanced analytical techniques such as HPLC and NMR spectroscopy are employed to ensure quality control.

From an industrial perspective, the demand for halogenated biphenyl derivatives like 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl is increasing due to their versatility in material science. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where their electron-transport properties can significantly improve device performance. The trifluoromethyl group in particular contributes to enhanced charge carrier mobility, a key parameter in electronic applications.

Environmental considerations surrounding halogenated organic compounds have led to increased research into the biodegradation pathways of molecules like 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl. While these compounds offer numerous scientific benefits, understanding their environmental fate is essential for sustainable development. Recent advances in green chemistry have focused on developing more eco-friendly synthetic routes for such specialized intermediates.

The market for 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl is expected to grow steadily, driven by its applications in pharmaceutical research and advanced materials. Custom synthesis services for this compound are becoming increasingly available, catering to the needs of academic and industrial researchers. Quality suppliers typically provide comprehensive analytical data sheets, including mass spectrometry and elemental analysis results, to ensure research reproducibility.

Future research directions for 4'-(Bromomethyl)-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl may include exploring its potential in metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry applications. The compound's unique combination of substituents offers intriguing possibilities for creating materials with tailored molecular recognition properties. As synthetic methodologies continue to advance, we can expect to see novel applications emerge for this versatile halogenated biphenyl derivative.

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